(2S,4S,5R)-2-Aminomethyl-5-ethylquinuclidine
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Overview
Description
“(2S,4S,5R)-2-Aminomethyl-5-ethylquinuclidine” is a chiral organic compound derived from quinuclidine. Its chemical name is This compound . Let’s break down its structure:
Quinuclidine: A bicyclic amine with a quinuclidine ring system.
(2S,4S,5R): The stereochemistry of the compound, indicating specific arrangements of substituents around the central carbon atom.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common method is the reaction between quinuclidine and an appropriate amine source. For example:
Quinuclidine Derivatization: Start with quinuclidine (a bicyclic amine) and modify it to introduce the desired substituents.
Amination Reaction: React quinuclidine with an amine (e.g., methylamine, ethylamine) to form the target compound.
Industrial Production:: Industrial-scale production typically employs efficient synthetic routes, optimization, and purification techniques. Unfortunately, specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactions::
Nucleophilic Substitution: The amino group can undergo substitution reactions (e.g., alkylation, acylation).
Reduction: Reduction of the quinuclidine ring can yield various derivatives.
Oxidation: Oxidation reactions may modify the amino group or the quinuclidine ring.
Amination: Use amines (e.g., methylamine, ethylamine) and appropriate catalysts.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Major Products:: The major products depend on the specific reaction conditions and substituents. Examples include N-alkylated quinuclidines and their derivatives.
Scientific Research Applications
Chemistry::
Chiral Catalysts: Used in asymmetric synthesis due to its stereochemistry.
Drug Development: Serves as a scaffold for designing bioactive compounds.
Neuropharmacology: Quinuclidine derivatives may interact with neurotransmitter receptors.
Anticholinergic Activity: Some quinuclidine analogs exhibit anticholinergic effects.
Fine Chemicals: Used as intermediates in pharmaceutical and agrochemical synthesis.
Mechanism of Action
The exact mechanism remains context-dependent. quinuclidine derivatives may interact with receptors, enzymes, or ion channels, affecting cellular processes.
Comparison with Similar Compounds
While quinuclidine derivatives vary, their unique stereochemistry and functional groups distinguish them. Similar compounds include quinine (used against malaria) and other quinuclidine-based drugs.
Properties
CAS No. |
475160-59-9 |
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Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine |
InChI |
InChI=1S/C10H20N2/c1-2-8-7-12-4-3-9(8)5-10(12)6-11/h8-10H,2-7,11H2,1H3/t8-,9-,10-/m0/s1 |
InChI Key |
HUVUAKNHVGVNGQ-GUBZILKMSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2CN |
Canonical SMILES |
CCC1CN2CCC1CC2CN |
Origin of Product |
United States |
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